
(3R)-1,2,3,4-Tetrahydroquinolin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3R)-1,2,3,4-Tetrahydroquinolin-3-OL” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 g/mol . The compound is also known by other names such as “®-1,2,3,4-Tetrahydroquinolin-3-ol” and "MFCD19227469" .
Molecular Structure Analysis
The compound has a complex structure with a tetrahydroquinoline backbone . The InChI code for the compound is “InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1” and the InChIKey is "BCUWDJPRIHGCRN-MRVPVSSYSA-N" .Physical And Chemical Properties Analysis
“(3R)-1,2,3,4-Tetrahydroquinolin-3-OL” has a molecular weight of 149.19 g/mol . It has a topological polar surface area of 32.3 Ų and a complexity of 138 . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Applications De Recherche Scientifique
Asymmetric Synthesis and Biological Applications
(3R)-1,2,3,4-Tetrahydroquinolin-3-OL is a chiral compound that finds extensive use in asymmetric synthesis, serving as a building block for biologically active molecules. A critical application involves its use in the asymmetric Pictet–Spengler reaction for synthesizing natural products and biologically active compounds, especially alkaloids. These compounds are pivotal due to their significant biological properties, such as antibacterial and antifungal activities. The versatility of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL in facilitating the synthesis of complex natural products underscores its importance in medicinal chemistry and drug development (Heravi, Malmir, & Zadsirjan, 2018).
Catalytic Asymmetric Synthesis
Further research highlights its role in catalytic asymmetric synthesis methods, particularly in the hydrogenation of quinolines. Optically pure tetrahydroquinolines, derived from (3R)-1,2,3,4-Tetrahydroquinolin-3-OL, are essential in pharmaceuticals and agrochemicals synthesis. These methods enable the efficient production of compounds with specific chirality, crucial for the biological activity of many drugs (Wang et al., 2009).
Antibiotic Discovery
In the search for new antibiotics, derivatives of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL have shown promise. The discovery of helquinoline, a tetrahydroquinoline derivative with notable biological activity against bacteria and fungi, showcases the potential of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL derivatives in developing new antimicrobial agents. This highlights the critical role of tetrahydroquinoline compounds in antibiotic research and their potential to address the growing concern of antibiotic resistance (Asolkar et al., 2004).
Advancements in Chemistry
The research on tetrahydroquinolines, including (3R)-1,2,3,4-Tetrahydroquinolin-3-OL, has significantly progressed, encompassing synthesis, biological applications, and the development of new methodologies for constructing tetrahydroquinoline scaffolds. This body of work contributes to the broader field of chemical research by offering new strategies for synthesizing pharmacologically relevant compounds, highlighting the importance of tetrahydroquinolines in medicinal chemistry and drug discovery (Muthukrishnan, Sridharan, & Menéndez, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(3R)-1,2,3,4-tetrahydroquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUWDJPRIHGCRN-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)

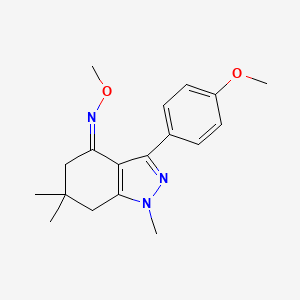

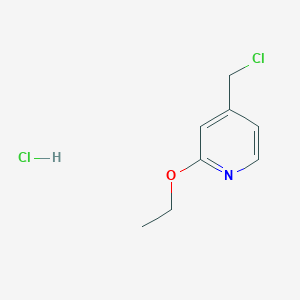
![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)
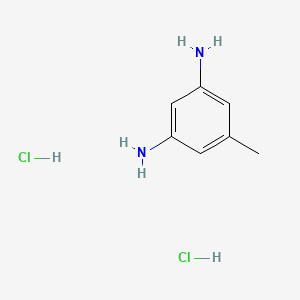
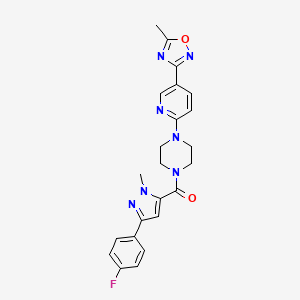
![6-Chloro-4-[(3,4-dimethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2890690.png)
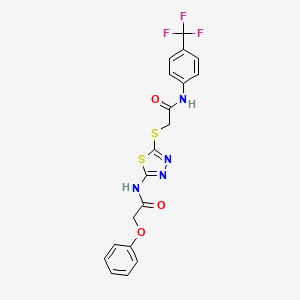
![Naphthyl({5-[(naphthylamino)sulfonyl]naphthyl}sulfonyl)amine](/img/structure/B2890693.png)
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2890694.png)